2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide is an intricate chemical entity that combines several functional groups, including benzodioxole, oxadiazole, pyrrole, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic synthesis. This may start with the preparation of the core units, such as the benzodioxole and oxadiazole derivatives, followed by the construction of the pyrrole ring and the final coupling with acetamide.
Step 1 Synthesis of Benzodioxole Derivative: The benzodioxole unit is synthesized through a Friedel-Crafts reaction involving catechol and formaldehyde in the presence of an acidic catalyst.
Step 2 Formation of Oxadiazole Ring: The oxadiazole ring can be formed via the cyclization of a hydrazine derivative with a carboxylic acid derivative under dehydrating conditions.
Step 3 Construction of Pyrrole Ring: The pyrrole ring is typically constructed through a Paal-Knorr synthesis, where a 1,4-diketone reacts with ammonia or an amine.
Step 4 Coupling with Acetamide: The final step involves coupling the pyrrole derivative with an acetamide group using suitable reagents and catalysts to obtain the desired compound.
Industrial Production Methods
Scaling up this synthesis to an industrial level would require optimization of each step to ensure high yield and purity. This often involves continuous flow chemistry techniques, robust reaction monitoring, and stringent purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide: undergoes various chemical reactions, such as:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out to alter the oxadiazole ring or other parts of the molecule.
Substitution: Substituents on the benzodioxole or pyrrole rings can be replaced via electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents, halogenating agents.
Major Products Formed
Depending on the reagents and conditions used, the products can range from modified versions of the original compound to entirely new derivatives with altered chemical and physical properties.
Scientific Research Applications
Chemistry
The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential building block for the development of new materials.
Biology
In biological studies, the compound can serve as a probe to study enzyme interactions and binding sites due to its multiple functional groups.
Medicine
Preliminary studies may investigate its potential as a therapeutic agent, particularly if it demonstrates bioactivity such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
The compound could be used in the development of specialized polymers, coatings, or as a precursor in the manufacture of advanced materials.
Mechanism of Action
Molecular Targets and Pathways
If biologically active, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide may interact with specific proteins or enzymes, inhibiting or activating pathways that are critical in disease processes. Its mechanism could involve binding to active sites, altering conformations, or interfering with molecular signaling.
Comparison with Similar Compounds
Similar Compounds
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide: shares structural similarities with other oxadiazole and benzodioxole derivatives.
Compounds such as 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}-N-(2,3-dimethylphenyl)acetamide and 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-chlorophenyl)acetamide demonstrate similar reactivity but differ in their biological and chemical properties due to the variation in substituents.
Highlighting Uniqueness
The unique combination of benzodioxole, oxadiazole, and pyrrole functionalities in This compound sets it apart from similar compounds, potentially offering distinct reactivity and bioactivity profiles.
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Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-14-5-3-6-17(15(14)2)24-21(28)12-27-10-4-7-18(27)23-25-22(26-31-23)16-8-9-19-20(11-16)30-13-29-19/h3-11H,12-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJYWIXAURHVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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